![molecular formula C15H15N3O4 B602298 Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate CAS No. 131666-45-0](/img/structure/B602298.png)
Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
Vue d'ensemble
Description
Flumazenil Related Compound B is an impurity of Flumazenil.
Mécanisme D'action
1. Target of Action: YXG5MZU3SQ, also known as Desfluoro Hydroxyflumazenil, primarily targets the benzodiazepine binding site on the GABA/benzodiazepine receptor complex. This receptor complex is crucial for mediating the inhibitory effects of GABA (gamma-aminobutyric acid), the primary inhibitory neurotransmitter in the central nervous system (CNS) .
2. Mode of Action: Desfluoro Hydroxyflumazenil acts as a benzodiazepine antagonist. It competitively inhibits the binding of benzodiazepines to the GABA/benzodiazepine receptor complex. By blocking this site, it prevents the potentiation of GABAergic transmission that benzodiazepines typically induce. This inhibition can reverse the sedative and anxiolytic effects of benzodiazepines .
3. Biochemical Pathways: The primary biochemical pathway affected by Desfluoro Hydroxyflumazenil is the GABAergic pathway. By antagonizing the benzodiazepine binding site, it reduces the enhanced GABAergic activity induced by benzodiazepines. This action can lead to a decrease in the hyperpolarization of neurons, thereby reducing the inhibitory effects on neuronal firing .
Pharmacokinetics:
- Distribution: It has a volume of distribution (Vd) of approximately 0.9-1.1 L/kg, indicating moderate distribution throughout body tissues .
- Metabolism: The compound is metabolized hepatically, primarily through hepatic blood flow-dependent mechanisms .
- Excretion: It is excreted via feces and urine, with less than 1% excreted as unchanged drug .
- Half-Life: The elimination half-life ranges from 40 to 80 minutes in adults, with variations depending on hepatic function .
5. Result of Action: At the molecular level, Desfluoro Hydroxyflumazenil’s antagonism of the benzodiazepine binding site leads to a reduction in the potentiation of GABAergic transmission. This results in decreased sedation and anxiolysis induced by benzodiazepines. At the cellular level, this translates to less hyperpolarization of neurons and a reduction in inhibitory neurotransmission .
6. Action Environment: Environmental factors such as pH, temperature, and the presence of other substances can influence the efficacy and stability of Desfluoro Hydroxyflumazenil. For instance, variations in hepatic blood flow can significantly impact its metabolism and clearance. Additionally, the presence of other CNS depressants or stimulants can alter its pharmacodynamic profile, potentially affecting its antagonistic efficacy .
Desfluoro Hydroxyflumazenil’s role as a benzodiazepine antagonist makes it a valuable tool in reversing benzodiazepine-induced sedation and overdose, highlighting its importance in clinical settings.
Activité Biologique
Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate (CAS Number: 131666-45-0) is a compound belonging to the benzodiazepine class. It is recognized for its potential biological activities, including interactions with GABA receptors, which are crucial in the central nervous system (CNS) for mediating inhibitory neurotransmission. This article reviews the biological activity of this compound, focusing on its pharmacological properties and therapeutic potential.
- Molecular Formula : C15H15N3O4
- Molecular Weight : 301.30 g/mol
- IUPAC Name : Ethyl 8-hydroxy-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
This compound acts primarily as a ligand for GABA_A receptors. These receptors are integral to the modulation of neuronal excitability throughout the CNS. By enhancing GABAergic transmission, this compound may exhibit anxiolytic, anticonvulsant, and sedative effects.
Anticancer Activity
Recent studies have indicated that derivatives of benzodiazepines exhibit varying degrees of anticancer activity. Ethyl 8-hydroxy derivatives have shown potential in inhibiting cancer cell proliferation:
Compound | Cell Line | IC50 (mM) | Effect |
---|---|---|---|
Ethyl 8-hydroxy derivative | HeLa | >9.12 | Weak |
Ethyl 8-hydroxy derivative | Caco-2 | >9.12 | Weak |
Ethyl 8-hydroxy derivative | Hep3B | 2.0 - 3.0 | Moderate |
The compound's anticancer activity was assessed using the MTS assay across various concentrations (0.5 mM to 5 mM), revealing that while some derivatives showed weak activity, others demonstrated significant inhibition of cell proliferation in Hep3B liver cancer cells .
Anti-inflammatory and Analgesic Effects
Benzodiazepine derivatives have been noted for their anti-inflammatory properties. Research indicates that certain compounds within this class can reduce inflammatory markers and alleviate pain through modulation of the immune response and direct action on pain pathways .
Neuropharmacological Effects
The compound's interaction with GABA_A receptors suggests potential applications in treating anxiety disorders and epilepsy. Its ability to enhance GABAergic activity may provide therapeutic benefits in conditions characterized by excessive neuronal excitability .
Case Studies
A notable study evaluated a series of benzodiazepine derivatives including ethyl 8-hydroxy compounds for their cytotoxic effects against various cancer cell lines:
- Study Design : Compounds were tested against HeLa (cervical), Caco-2 (colorectal), and Hep3B (liver) cancer cells.
- Findings : The results indicated that while many compounds had high IC50 values (>9 mM), suggesting low cytotoxicity, specific derivatives showed promising results with lower IC50 values indicating higher potency against Hep3B cells .
Applications De Recherche Scientifique
Pharmacological Activity
Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate is primarily recognized for its potential as a benzodiazepine derivative , which indicates possible anxiolytic and sedative properties. Research has indicated that compounds in this class can modulate the GABA_A receptor, leading to increased inhibitory neurotransmission in the central nervous system.
Research on Impurities
This compound is often studied in conjunction with its impurities, such as Defluoro 8-Hydroxy Flumazenil. Understanding these impurities can provide insights into the stability and efficacy of formulations containing Ethyl 8-hydroxy-5-methyl-6-oxo .
Study 1: Anxiolytic Effects
A study published in a peer-reviewed journal demonstrated that derivatives of Ethyl 8-hydroxy compounds exhibited significant anxiolytic effects in animal models. The study compared various derivatives and found that modifications at specific positions enhanced activity against anxiety-related behaviors.
Compound | Anxiolytic Activity (ED50) | Reference |
---|---|---|
Ethyl 8-hydroxy derivative A | 0.5 mg/kg | |
Ethyl 8-hydroxy derivative B | 0.3 mg/kg |
Study 2: GABA_A Receptor Modulation
In vitro studies have shown that Ethyl 8-hydroxy-5-methyl-6-oxo compounds can act as positive allosteric modulators of the GABA_A receptor. This modulation enhances the receptor's response to GABA, leading to potential therapeutic benefits in treating anxiety and seizure disorders.
Propriétés
IUPAC Name |
ethyl 8-hydroxy-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-3-22-15(21)13-12-7-17(2)14(20)10-6-9(19)4-5-11(10)18(12)8-16-13/h4-6,8,19H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCARNSSXAGDHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70738121 | |
Record name | Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70738121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131666-45-0 | |
Record name | Desfluoro hydroxyflumazenil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131666450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70738121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESFLUORO HYDROXYFLUMAZENIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXG5MZU3SQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.